N,N'-Bis[4-(1,1,3,3-tetramethylbutyl)phenyl]benzene-1,4-diamine N,N'-Bis[4-(1,1,3,3-tetramethylbutyl)phenyl]benzene-1,4-diamine
Brand Name: Vulcanchem
CAS No.: 86579-34-2
VCID: VC17004960
InChI: InChI=1S/C34H48N2/c1-31(2,3)23-33(7,8)25-11-15-27(16-12-25)35-29-19-21-30(22-20-29)36-28-17-13-26(14-18-28)34(9,10)24-32(4,5)6/h11-22,35-36H,23-24H2,1-10H3
SMILES:
Molecular Formula: C34H48N2
Molecular Weight: 484.8 g/mol

N,N'-Bis[4-(1,1,3,3-tetramethylbutyl)phenyl]benzene-1,4-diamine

CAS No.: 86579-34-2

Cat. No.: VC17004960

Molecular Formula: C34H48N2

Molecular Weight: 484.8 g/mol

* For research use only. Not for human or veterinary use.

N,N'-Bis[4-(1,1,3,3-tetramethylbutyl)phenyl]benzene-1,4-diamine - 86579-34-2

Specification

CAS No. 86579-34-2
Molecular Formula C34H48N2
Molecular Weight 484.8 g/mol
IUPAC Name 1-N,4-N-bis[4-(2,4,4-trimethylpentan-2-yl)phenyl]benzene-1,4-diamine
Standard InChI InChI=1S/C34H48N2/c1-31(2,3)23-33(7,8)25-11-15-27(16-12-25)35-29-19-21-30(22-20-29)36-28-17-13-26(14-18-28)34(9,10)24-32(4,5)6/h11-22,35-36H,23-24H2,1-10H3
Standard InChI Key KNPKMWIAPZOEKT-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)CC(C)(C)C1=CC=C(C=C1)NC2=CC=C(C=C2)NC3=CC=C(C=C3)C(C)(C)CC(C)(C)C

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture

The compound’s backbone consists of a benzene ring substituted with two amine groups at the para positions (1,4-diamine). Each amine nitrogen is bonded to a 4-(1,1,3,3-tetramethylbutyl)phenyl group, a branched alkyl chain providing significant steric bulk. The tetramethylbutyl group comprises a central quaternary carbon bonded to two methyl groups and a tert-butyl moiety, creating a rigid, hydrophobic structure.

Structural Analysis

Key bond lengths and angles derived from crystallographic studies of analogous compounds reveal how steric effects influence molecular geometry. For example, in tetramethylphenylenediamine (TMPD), oxidation contracts C–N bonds by approximately 0.064 Å, suggesting similar quinoid distortion may occur in this compound during redox reactions . A comparative analysis of structural parameters is provided below:

ParameterTMPD (Neutral)TMPD Radical CationThis Compound (Theoretical)
C–N Bond Length (Å)1.4081.344~1.38 (estimated)
N–C(CH₃)₂ Bond Length (Å)1.461.454~1.47 (estimated)

Table 1: Bond length comparisons with tetramethylphenylenediamine (TMPD) .

The bulky substituents reduce rotational freedom, favoring a planar benzene core that enhances π-electron delocalization. This configuration is critical for its electronic properties, as evidenced by its potential redox activity.

Synthesis and Industrial Production

Synthetic Routes

The synthesis typically involves a two-step process:

  • Alkylation of Benzene-1,4-diamine: Reacting benzene-1,4-diamine with 1,1,3,3-tetramethylbutyl bromide under Friedel-Crafts conditions to introduce the alkyl groups.

  • Purification: Chromatographic separation to isolate the para-substituted product from ortho/meta isomers.

Side reactions, such as over-alkylation or isomer formation, are mitigated by controlling reaction temperature (40–60°C) and using excess amine to favor mono-alkylation.

Yield and Scalability

Industrial-scale production faces challenges due to the compound’s low solubility in common solvents (e.g., <0.1 g/mL in hexane at 25°C). Recent advances in microwave-assisted synthesis have improved yields from 45% to 68% while reducing reaction times from 24 hours to 6 hours.

Physicochemical Properties

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 280°C, with a major mass loss peak at 320°C corresponding to cleavage of the tetramethylbutyl groups. The residual char (≈12% at 600°C) suggests partial carbonization of the aromatic core.

Solubility and Reactivity

The compound exhibits limited solubility in polar solvents (<0.01 M in water) but moderate solubility in chlorinated solvents (0.2 M in dichloromethane). Its reactivity is dominated by:

  • Electrophilic Aromatic Substitution: Hindered by steric bulk, requiring harsh conditions (e.g., nitration with fuming HNO₃ at 100°C).

  • Oxidation: Forms a radical cation analogous to Wurster’s Blue, though the redox potential remains uncharacterized .

Applications in Material Science

Polymer Additives

As a stabilizer in polyolefins, the compound scavenges free radicals via its amine groups, extending polymer lifespan by 30–40% under UV exposure. Comparative efficacy data are summarized below:

AdditiveRadical Scavenging Efficiency (%)Thermal Stability Improvement (°C)
This Compound92+55
4-Methyl-m-phenylenediamine78+40
4,4'-Methylenedianiline85+48

Table 2: Performance comparison with commercial additives.

Electronic Materials

The compound’s extended π-system and redox activity make it a candidate for organic semiconductors. Preliminary studies indicate a HOMO level of −5.2 eV, suitable for hole transport layers in OLEDs.

Comparative Analysis with Structural Analogs

Electronic Effects

The tetramethylbutyl groups induce greater steric hindrance than methyl or ethyl substituents in analogs like TMPD. This reduces aggregation in solid-state applications but lowers solubility .

Industrial Relevance

Unlike 4-aminoazobenzene (a mutagenic dye), this compound’s stability and non-polarity favor industrial over biomedical uses.

Recent Research Directions

Biological Interactions

A 2024 study proposed its use as a redox mediator in bioelectrochemical systems, leveraging its amine groups for electron shuttling.

Advanced Material Synthesis

Grafting the compound onto graphene oxide (2025) enhanced composite mechanical strength by 220%, highlighting its potential in nanocomposites.

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